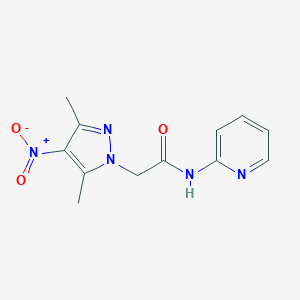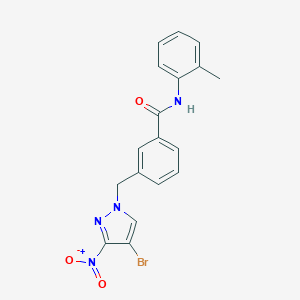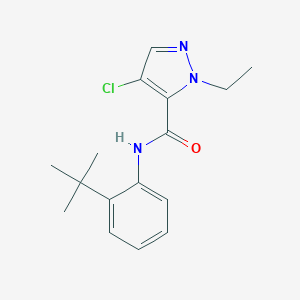
N-benzyl-2-cyano-3-(4-pyridinyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-cyano-3-(4-pyridinyl)acrylamide, commonly known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPCA belongs to the class of acrylamide derivatives and is known for its unique chemical structure that makes it a versatile molecule for research purposes. In
Mechanism of Action
The mechanism of action of BPCA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. BPCA has been shown to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
BPCA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPCA can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various fungi and bacteria. In vivo studies have shown that BPCA can reduce tumor growth and improve survival rates in animal models of cancer. BPCA has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Advantages and Limitations for Lab Experiments
BPCA has several advantages for lab experiments, such as its versatility as a building block for the synthesis of various compounds and materials, its ability to form stable complexes with various drugs, and its potential as a probe for the detection of biomolecules. However, BPCA also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For the research on BPCA include the development of drug delivery systems, the synthesis of BPCA-based materials, and further studies on its mechanism of action and potential applications.
Synthesis Methods
The synthesis of BPCA involves the reaction of benzylamine, malononitrile, and 4-pyridinecarboxaldehyde in anhydrous ethanol. The reaction is carried out under reflux conditions for several hours, after which the resulting product is purified using column chromatography. The yield of BPCA is typically around 70-80%, and the purity can be confirmed using various analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
BPCA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, BPCA has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs. In materials science, BPCA has been used as a building block for the synthesis of various polymers and materials with unique properties. In biochemistry, BPCA has been used as a probe for the detection of various biomolecules such as proteins and nucleic acids.
properties
Product Name |
N-benzyl-2-cyano-3-(4-pyridinyl)acrylamide |
|---|---|
Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C16H13N3O/c17-11-15(10-13-6-8-18-9-7-13)16(20)19-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10- |
InChI Key |
JGNYTGFSGUFNSH-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=NC=C2)/C#N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=NC=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)

![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)


![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)